PD-321852

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H19Cl2N3O3 |

|---|---|

Molekulargewicht |

468.3 g/mol |

IUPAC-Name |

4-(2,6-dichlorophenyl)-9-hydroxy-6-[3-(methylamino)propyl]pyrrolo[3,4-c]carbazole-1,3-dione |

InChI |

InChI=1S/C24H19Cl2N3O3/c1-27-8-3-9-29-17-7-6-12(30)10-13(17)20-18(29)11-14(19-15(25)4-2-5-16(19)26)21-22(20)24(32)28-23(21)31/h2,4-7,10-11,27,30H,3,8-9H2,1H3,(H,28,31,32) |

InChI-Schlüssel |

WEIYKGMSZPBORY-UHFFFAOYSA-N |

SMILES |

CNCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=C(C=CC=C5Cl)Cl |

Kanonische SMILES |

CNCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=C(C=CC=C5Cl)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly. |

Löslichkeit |

Soluble in DMSO |

Lagerung |

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |

Synonyme |

PD321852; PD0321852; PD321852. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

PD-321852: A Technical Guide to its Mechanism of Action in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-321852 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2][3][4] This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its role in sensitizing cancer cells to DNA-damaging agents like gemcitabine. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Chk1 Inhibition

This compound exerts its primary effect by inhibiting the kinase activity of Chk1. Chk1 is a serine/threonine kinase that plays a pivotal role in cell cycle checkpoints, particularly the S and G2/M checkpoints, in response to DNA damage. By inhibiting Chk1, this compound disrupts the normal cellular response to DNA damage, leading to increased genomic instability and cell death, especially in cancer cells where the G1 checkpoint is often compromised.

Quantitative Data

The available quantitative data for this compound is summarized in the table below.

| Parameter | Value | Cell Lines/System | Reference |

| IC50 (Chk1 inhibition) | 5 nM | in vitro kinase assay | [1][3] |

| Chemosensitization (Gemcitabine) | <3-fold to >30-fold | Pancreatic cancer cell lines (Panc1 to MiaPaCa2) | [4] |

Detailed Mechanism in the Context of Gemcitabine-Induced DNA Damage

The synergistic effect of this compound with the DNA-damaging agent gemcitabine has been a primary focus of research. Gemcitabine, a nucleoside analog, is incorporated into DNA during replication, leading to chain termination and stalled replication forks. This, in turn, activates the DNA damage response, including the ATR-Chk1 pathway.

Signaling Pathway of Gemcitabine-Induced DNA Damage and this compound Intervention

The following diagram illustrates the signaling pathway initiated by gemcitabine and the points of intervention by this compound.

Caption: this compound inhibits Chk1, leading to Chk1 and Rad51 depletion and apoptosis.

The key mechanistic actions of this compound in conjunction with gemcitabine are:

-

Abrogation of Cell Cycle Checkpoints : While Chk1 inhibition is known to abrogate the S and G2/M checkpoints by preventing the degradation of Cdc25 phosphatases, this is not the sole determinant of chemosensitization by this compound.

-

Synergistic Depletion of Chk1 Protein : A significant finding is that the combination of this compound and gemcitabine leads to a dramatic, proteasome-mediated depletion of the Chk1 protein itself.[3] This effect is more pronounced than with other Chk1 inhibitors like UCN-01 and correlates with synergistic cytotoxicity.[3]

-

Inhibition of the Rad51-Mediated DNA Damage Response : this compound has been shown to inhibit the formation of Rad51 foci, which are essential for the repair of DNA double-strand breaks through homologous recombination (HR). In some cancer cell lines, this compound not only blocks the formation of these foci but also leads to the depletion of the Rad51 protein. This cripples the cell's ability to repair the DNA damage caused by gemcitabine, leading to increased cell death.

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not fully available, this section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blotting for Chk1 and Rad51 Depletion

This protocol is used to assess the levels of specific proteins in cell lysates.

Caption: Standard workflow for Western blot analysis of protein levels.

Methodology:

-

Cell Treatment: Cancer cell lines are treated with gemcitabine, this compound, or a combination of both for a specified time.

-

Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for Chk1, Rad51, or other proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Rad51 Focus Formation Assay (Immunofluorescence)

This assay is used to visualize the recruitment of Rad51 to sites of DNA damage.

Caption: Workflow for immunofluorescent detection of Rad51 foci.

Methodology:

-

Cell Culture: Cells are grown on coverslips.

-

Treatment: Cells are treated with gemcitabine with or without this compound.

-

Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter.

-

Blocking: Non-specific binding sites are blocked.

-

Antibody Staining: Cells are incubated with a primary antibody against Rad51, followed by a fluorescently labeled secondary antibody.

-

Counterstaining: The cell nuclei are stained with a DNA dye such as DAPI.

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Analysis: The number of cells with distinct Rad51 foci (typically >5-10 per nucleus) is counted.

Conclusion

This compound is a potent Chk1 inhibitor that enhances the efficacy of DNA-damaging agents through a multifaceted mechanism. Its ability to not only inhibit Chk1 activity but also promote the depletion of both Chk1 and Rad51 proteins makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The disruption of the Rad51-mediated homologous recombination repair pathway appears to be a particularly critical component of its chemosensitizing effects. This technical guide provides a foundational understanding of this compound's mechanism of action, supported by available data and standardized experimental approaches. Further research is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for its efficacy in a clinical setting.

References

PD-321852: A Technical Guide to the Discovery and Preclinical Development of a Potent Chk1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-321852 is a potent, small-molecule inhibitor of Checkpoint kinase 1 (Chk1) with an in vitro IC50 of 5 nM.[1] Belonging to the phenyl carbazole class of compounds, this compound has been investigated primarily for its ability to potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents, particularly gemcitabine, in preclinical cancer models. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. While detailed information regarding its initial discovery, synthesis, structure-activity relationship (SAR), pharmacokinetics, and clinical development is not extensively available in the public domain, this document synthesizes the existing scientific literature to offer a detailed understanding of its biological effects and potential as a therapeutic agent.

Introduction to Chk1 Inhibition

Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[2] Activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related) in response to single-stranded DNA breaks or replication stress, Chk1 orchestrates cell cycle arrest, primarily at the G2/M and S phase checkpoints.[2][3] This pause allows time for DNA repair, thereby maintaining genomic integrity. In many cancer cells, the G1 checkpoint is often defective due to mutations in genes like p53, making them heavily reliant on the S and G2/M checkpoints for survival, especially when undergoing DNA damage induced by chemotherapy.

Inhibition of Chk1 abrogates these critical checkpoints, leading to premature entry into mitosis with unrepaired DNA damage. This process, known as mitotic catastrophe, ultimately results in apoptotic cell death. Consequently, Chk1 inhibitors have been explored as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.

This compound: A Phenyl Carbazole Chk1 Inhibitor

This compound, with the chemical name 4-(2,6-Dichloro-phenyl)-9-hydroxy-6-(3-methylamino-propyl)-6H-pyrrolo[3,4-c]carbazole-1,3-dione, is a potent inhibitor of Chk1.[4] Its ability to enhance the cytotoxicity of gemcitabine has been demonstrated in colorectal and pancreatic cancer cell lines.[1]

Mechanism of Action

The primary mechanism by which this compound enhances gemcitabine-induced cytotoxicity involves the abrogation of the S-phase and G2/M checkpoints. However, studies have revealed a more complex interplay of molecular events.

A key finding is that the synergistic cytotoxicity of this compound with gemcitabine correlates with a significant depletion of Chk1 protein levels, which is at least partially mediated by the proteasome.[4] This effect is more pronounced than what is observed with other Chk1 inhibitors like UCN-01.[1]

Furthermore, the combination of this compound and gemcitabine leads to the inhibition of the Rad51-mediated DNA damage response.[5] Rad51 is a crucial component of the homologous recombination repair pathway. By inhibiting Rad51 focus formation and depleting Rad51 protein, this compound prevents the repair of DNA damage induced by gemcitabine, leading to persistent DNA damage, as indicated by the persistence of γ-H2AX, a marker of DNA double-strand breaks.[5][6]

While Chk1 inhibition is expected to stabilize Cdc25A, a phosphatase that promotes cell cycle progression, studies with this compound have shown that the potentiation of cytotoxicity does not always correlate with the levels of Cdc25A stabilization.[1] This suggests that the depletion of Chk1 and inhibition of the Rad51-dependent DNA repair pathway are the dominant mechanisms driving the synergistic effect with gemcitabine.

Quantitative Data

The following tables summarize the quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| Chk1 IC50 | 5 nM | [1] |

Table 2: Synergistic Cytotoxicity of this compound with Gemcitabine in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Gemcitabine Concentration | Fold Enhancement of Clonogenic Death | Reference |

| SW620 | Colorectal | 300 nM | Not specified | ~25-fold | [1] |

| BxPC3 | Pancreatic | 300 nM | Not specified | ~25-fold | [1] |

| MiaPaCa2 | Pancreatic | Minimally toxic concentrations | Not specified | >30-fold | [7] |

| M-Panc96 | Pancreatic | Minimally toxic concentrations | Not specified | 4.6-fold | [7] |

| Panc-1 | Pancreatic | 300 nM | Not specified | <2-fold | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with cytotoxic agents.

Protocol:

-

Cell Seeding: Plate cells (e.g., SW620 or BxPC3) in 6-well plates at a density determined to yield approximately 50-100 colonies per well in the untreated control. Seeding densities will vary depending on the cell line's plating efficiency.

-

Drug Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound, gemcitabine, or the combination of both for a specified duration (e.g., 24 hours).[1]

-

Recovery: Following drug treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Colony Formation: Incubate the plates for 10-14 days, or until colonies are of a sufficient size (typically >50 cells).

-

Staining and Counting: Fix the colonies with a solution of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control. The potentiation factor is calculated by comparing the survival curves of gemcitabine alone versus the combination treatment.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Protocol:

-

Cell Lysis: Treat cells with this compound and/or gemcitabine for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Chk1, phospho-Chk1, Cdc25A, Rad51, γ-H2AX, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis of the protein bands can be performed using software like ImageJ to quantify relative protein expression levels.

Rad51 Focus Formation Assay (Immunofluorescence)

This assay visualizes the recruitment of Rad51 to sites of DNA damage within the nucleus.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and/or gemcitabine.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Rad51 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of cells with distinct Rad51 nuclear foci (typically >5 foci per nucleus).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Chk1 signaling pathway and a general workflow for the discovery and validation of Chk1 inhibitors.

Discovery and Development of this compound

Similarly, there is a lack of publicly available information on the preclinical pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound. Furthermore, no clinical trials specifically investigating this compound have been registered or reported. This suggests that the compound may not have progressed into clinical development.

Conclusion

This compound is a potent Chk1 inhibitor that has demonstrated significant preclinical activity in sensitizing cancer cells to the DNA-damaging agent gemcitabine. Its mechanism of action involves not only the abrogation of cell cycle checkpoints but also the induction of Chk1 protein degradation and the inhibition of the Rad51-mediated DNA repair pathway. While the lack of publicly available information on its discovery, synthesis, and clinical development limits a complete understanding of its trajectory as a potential therapeutic agent, the existing data provide valuable insights into the biological consequences of potent Chk1 inhibition and its potential for synergistic combination therapies in oncology. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of cell cycle checkpoint inhibition and cancer drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Gemcitabine Sensitivity Can Be Induced in Pancreatic Cancer Cells through Modulation of miR-200 and miR-21 Expression by Curcumin or Its Analogue CDF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Inhibition of checkpoint kinase 1 following gemcitabine-mediated S phase arrest results in CDC7- and CDK2-dependent replication catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gemcitabine sensitization by checkpoint kinase 1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function of PD-321852 and Related Compounds in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the function of PD-321852 in the context of cell cycle regulation. Due to the specificity of its known mechanism, this guide also contrasts its actions with the well-characterized MEK inhibitor, PD-0325901, to provide a comprehensive understanding of distinct pharmacological approaches to inducing cell cycle arrest.

Introduction: Distinguishing this compound and PD-0325901

It is crucial to differentiate between two similarly designated compounds from Pfizer, which have distinct molecular targets and mechanisms of action in regulating the cell cycle:

-

This compound: A potent and selective inhibitor of Checkpoint Kinase 1 (Chk1).[1] Its primary role in the context of cancer therapy is to abrogate DNA damage-induced cell cycle checkpoints, thereby sensitizing cancer cells to chemotherapeutic agents.

-

PD-0325901: A highly specific, non-ATP-competitive inhibitor of MEK1 and MEK2 (also known as Mirdametinib), key kinases in the Ras/Raf/MEK/ERK signaling pathway.[2][3][4] Inhibition of this pathway by PD-0325901 leads to a direct G1 phase cell cycle arrest and can induce senescence.[2]

This guide will first detail the function of this compound as a Chk1 inhibitor and then provide an in-depth analysis of the G1 cell cycle arrest mechanism induced by the MEK inhibitor PD-0325901.

This compound: A Checkpoint Kinase 1 (Chk1) Inhibitor

Mechanism of Action

This compound functions as a small-molecule inhibitor of Chk1, a serine/threonine kinase that is a critical component of the DNA damage response (DDR) pathway.[1] In response to DNA damage or replication stress, Chk1 is activated and phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest, allowing time for DNA repair.[5][6] By inhibiting Chk1, this compound prevents this arrest, forcing cells with damaged DNA to proceed through the cell cycle, often leading to mitotic catastrophe and apoptosis.[5]

Role in Cell Cycle Regulation

The primary role of this compound in cell cycle regulation is not to induce arrest as a monotherapy but to abrogate existing checkpoints, particularly the S and G2/M checkpoints, when activated by DNA-damaging agents like gemcitabine.[1] Inhibition of Chk1 by this compound can lead to:

-

Abrogation of the S/M and G2/M Checkpoints: In some cancer cell lines, this compound has been shown to prevent the cell cycle arrest typically induced by chemotherapy.[1]

-

Induction of DNA Damage: As a single agent in certain contexts, Chk1 inhibition can lead to an increase in DNA replication initiation, resulting in replication stress, DNA strand breaks, and the activation of DNA damage markers like γH2AX.[5][7]

-

S-Phase Arrest in Specific Genetic Contexts: In cells with particular mutations, such as in CALR, Chk1 inhibition has been observed to induce an S-phase cell cycle arrest.[8]

Quantitative Data

The available quantitative data for this compound primarily relates to its potency as a Chk1 inhibitor and its efficacy in combination with other agents.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Chk1 Inhibition | 5 nM | Cell-free assay | [1] |

| Effective Concentration | 0.1 µM | Pancreatic cancer cell lines | [1] |

PD-0325901: A MEK1/2 Inhibitor and Inducer of G1 Cell Cycle Arrest

In contrast to this compound, the MEK inhibitor PD-0325901 is well-documented to induce cell cycle arrest, primarily in the G1 phase, as a single agent.

The Ras/Raf/MEK/ERK Signaling Pathway and G1 Progression

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus to regulate cellular processes, including proliferation. Activation of this pathway ultimately leads to the phosphorylation and activation of ERK1/2. Activated ERK phosphorylates numerous downstream targets, promoting the expression of proteins essential for the G1 to S phase transition, most notably Cyclin D1.

Mechanism of PD-0325901-Induced G1 Arrest

PD-0325901 inhibits MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.[3] This blockade leads to a cascade of events that culminate in G1 phase cell cycle arrest:

-

Downregulation of Cyclin D1: Inhibition of the ERK pathway leads to a reduction in the expression of Cyclin D1.[2][9] Cyclin D1 is a crucial regulatory protein that complexes with Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

-

Upregulation of CDK Inhibitors: MEK inhibition often results in the accumulation of the CDK inhibitor p27Kip1.[2][9]

-

Inhibition of CDK4/6 Activity: The combination of reduced Cyclin D1 levels and increased levels of CDK inhibitors like p27 leads to the inhibition of CDK4/6 activity.

-

Hypophosphorylation of Retinoblastoma Protein (Rb): Active CDK4/6 complexes phosphorylate the Retinoblastoma protein (pRb). When CDK4/6 is inhibited, pRb remains in its active, hypophosphorylated state.[10]

-

Sequestration of E2F Transcription Factors: Hypophosphorylated pRb binds to and sequesters E2F transcription factors, preventing them from activating the transcription of genes required for S-phase entry.[11]

This series of events effectively blocks the cell cycle at the G1/S transition, preventing DNA replication and cell division.

Induction of Senescence

Prolonged treatment with MEK inhibitors like PD-0325901 can push cells from a state of reversible G1 arrest into cellular senescence. Senescent cells are characterized by a stable, long-term cell cycle arrest and the expression of specific biomarkers, such as senescence-associated β-galactosidase (SA-β-gal).

Quantitative Data for PD-0325901

The following table summarizes key quantitative data regarding the effects of PD-0325901 on cell growth and cell cycle progression in various cancer cell lines.

| Parameter | Value | Cell Line | Reference |

| GI50 (50% Growth Inhibition) | 11 nmol/L | TPC-1 (papillary thyroid carcinoma) | [3][12] |

| 6.3 nmol/L | K2 (papillary thyroid carcinoma) | [3] | |

| 20-50 nmol/L | Human melanoma cell lines | [3] | |

| ERK1/2 Phosphorylation Inhibition | Complete inhibition at 10 nmol/L | K2 and TPC-1 cells | [3] |

| Cell Cycle Arrest | G1 phase arrest | M14 (melanoma) | [9] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Methodology:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of PD-0325901 or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA, and collect all cells (including those in the supernatant) by centrifugation.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).[13]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[13] PI intercalates with DNA, and RNase A removes RNA to ensure that PI staining is specific to DNA.

-

Data Acquisition: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.

Methodology:

-

Protein Extraction: Following treatment with PD-0325901, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Cyclin D1, p27, phospho-ERK, total-ERK, pRb) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This histochemical assay is a widely used biomarker for senescent cells.[14]

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with PD-0325901 for an extended period (e.g., 5-7 days) to induce senescence.

-

Fixation: Wash the cells with PBS and fix them with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.[15]

-

Staining: Wash the cells again and incubate them overnight at 37°C (in a non-CO2 incubator) with a freshly prepared staining solution containing X-gal at pH 6.0.[16][17]

-

Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to the activity of SA-β-gal at this suboptimal pH.

-

Quantification: Count the number of blue-stained cells and the total number of cells in several fields of view to determine the percentage of senescent cells.

Conclusion

References

- 1. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEK Inhibitor PD-0325901 Overcomes Resistance to CK2 Inhibitor CX-4945 and Exhibits Anti-Tumor Activity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of MG-63 cell cycle progression by synthetic vitamin D3 analogs mediated by p27, Cdk2, cyclin E, and the retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of p21Cip1/Waf1 at Both the G1/S and the G2/M Cell Cycle Transitions: pRb Is a Critical Determinant in Blocking DNA Replication and in Preventing Endoreduplication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell cycle analysis and western blot of cell cycle protein [bio-protocol.org]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 17. telomer.com.tr [telomer.com.tr]

PD-321852: A Chemical Probe for Interrogating Chk1 Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation. Its activation, primarily by ATR (Ataxia Telangiectasia and Rad3-related) in response to single-stranded DNA, triggers cell cycle arrest at the S and G2/M phases, allowing time for DNA repair. The frequent dysregulation of the G1 checkpoint in cancer cells makes them highly dependent on the S and G2/M checkpoints for survival, positioning Chk1 as a promising therapeutic target. PD-321852 has emerged as a potent and reasonably selective chemical probe for studying Chk1 signaling. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor of Chk1 with a reported half-maximal inhibitory concentration (IC50) of 5 nM in cell-free assays.[1][2] It has been instrumental in elucidating the roles of Chk1 in cell cycle control and DNA repair. Notably, this compound has been shown to potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents, such as gemcitabine, particularly in p53-deficient cancer cells that are reliant on Chk1-mediated checkpoints for survival.[3][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Chk1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[5] The primary mechanism by which Chk1 inhibition enhances the efficacy of DNA-damaging agents involves the abrogation of the S and G2/M cell cycle checkpoints. This forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[3]

Furthermore, studies have revealed that the combination of this compound with gemcitabine leads to a synergistic depletion of both Chk1 and Rad51 proteins.[4] Rad51 is a key component of the homologous recombination repair pathway, and its depletion further compromises the cell's ability to repair DNA damage, thereby enhancing the cytotoxic effect.

Quantitative Data for this compound

Table 1: Potency of this compound against Chk1

| Parameter | Value | Reference |

| IC50 (cell-free) | 5 nM | [1][2] |

Table 2: Kinase Selectivity Profile of PF-477736 (a selective Chk1 inhibitor)

| Kinase | Ki (nM) | Fold Selectivity vs. Chk1 |

| Chk1 | 0.49 | 1 |

| Chk2 | 47 | 96 |

| VEGFR2 | 8 | 16 |

| Fms | 10 | 20 |

| Yes | 14 | 29 |

| Aurora-A | 23 | 47 |

| FGFR3 | 23 | 47 |

| Flt3 | 25 | 51 |

| Ret | 39 | 80 |

| CDK1 | 9900 | 20204 |

Table 3: Kinase Selectivity Profile of AZD7762 (a Chk1/Chk2 inhibitor)

| Kinase | IC50 (nM) | Fold Selectivity vs. Chk1 |

| Chk1 | 5 | 1 |

| Chk2 | <10 | ~2 |

| CAM | <50 | <10 |

| Yes | <50 | <10 |

| Fyn | <50 | <10 |

| Lyn | <50 | <10 |

| Hck | <50 | <10 |

| Lck | <50 | <10 |

| CDK1/cyclin B1 | >5000 | >1000 |

Signaling Pathways and Experimental Workflows

The ATR-Chk1 Signaling Pathway

DNA damage, particularly single-strand breaks (SSBs) arising from replication stress, activates the ATR kinase. ATR, in conjunction with its binding partner ATRIP, is recruited to sites of DNA damage. The adaptor protein Claspin plays a crucial role in mediating the subsequent phosphorylation and activation of Chk1 by ATR at serine residues 317 and 345.[2][7][9][10][11][12] Activated Chk1 then phosphorylates a range of downstream targets to orchestrate the cellular response to DNA damage. A key substrate is the phosphatase Cdc25A, which is targeted for proteasomal degradation upon phosphorylation by Chk1.[1][3][13][14][15] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Experimental Workflow for Evaluating this compound

A typical workflow to characterize the effects of this compound, particularly in combination with a DNA-damaging agent like gemcitabine, involves a series of in vitro and in vivo assays.

References

- 1. SCFβ-TRCP links Chk1 signaling to degradation of the Cdc25A protein phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auto-regulatory Mechanisms of Phosphorylation of Checkpoint Kinase 1 (Chk1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chk1 mediates S and G2 arrests through Cdc25A degradation in response to DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claspin-Dependent and -Independent Chk1 Activation by a Panel of Biological Stresses [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Claspin, a regulator of Chk1 in DNA replication stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chk1-mediated Cdc25A degradation as a critical mechanism for normal cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Chk1 is activated transiently and targets Cdc25A for degradation at the Xenopus midblastula transition - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of PD-321852 in Apoptosis Pathways: A Technical Guide

Abstract: This technical guide provides an in-depth examination of PD-321852, a small-molecule inhibitor of Checkpoint Kinase 1 (Chk1). The primary role of this compound in apoptosis is not as a direct inducer but as a potent sensitizing agent that enhances the cytotoxic effects of DNA-damaging chemotherapeutics like gemcitabine. This document details its mechanism of action, focusing on the inhibition of the DNA damage response, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the relevant biological pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Introduction to this compound

This compound is a potent and specific small-molecule inhibitor of Chk1, a serine/threonine protein kinase.[1] Chk1 is a critical regulator of cell cycle progression and the DNA damage response (DDR).[1][2][3] In the context of cancer therapy, inhibiting Chk1 is a promising strategy because many tumor cells are deficient in other cell cycle checkpoints (e.g., p53) and rely heavily on the Chk1-mediated pathway to survive DNA damage induced by chemotherapy. By inhibiting this crucial repair mechanism, agents like this compound can selectively enhance the lethality of chemotherapy in cancer cells, a phenomenon known as chemosensitization.

Core Mechanism of Action: Chk1 Inhibition and DNA Damage Response

The principal mechanism through which this compound potentiates apoptosis is by disrupting the Chk1-mediated DNA damage response. When DNA is damaged by agents like gemcitabine, Chk1 is activated to arrest the cell cycle and facilitate DNA repair. This compound directly inhibits this function.

When combined with gemcitabine, this compound leads to a synergistic and dramatic depletion of the Chk1 protein itself, an effect that can be mitigated by proteasome inhibitors, suggesting it promotes proteasomal degradation of Chk1.[1][2] A key consequence of Chk1 inhibition is the disruption of the Rad51-mediated DNA repair pathway.[2][3] this compound has been shown to inhibit the formation of Rad51 foci at sites of DNA damage and can even lead to the depletion of Rad51 protein in sensitized cell lines.[3] This failure to repair DNA damage leads to an accumulation of DNA strand breaks, marked by the persistence of phosphorylated H2AX (γ-H2AX), which signals unresolved replication stress.[2][3] This sustained, irreparable DNA damage ultimately forces the cell to commit to apoptosis.

Potentiation of Apoptosis by this compound

While this compound is not significantly toxic on its own at concentrations effective for chemosensitization, its ability to abrogate the DNA damage response is critical for inducing apoptosis in combination with other agents.[1] The accumulation of irreparable DNA damage, marked by persistent γ-H2AX, serves as a potent trigger for the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is governed by the BCL-2 family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).[4][5] Sustained stress signals lead to the activation of pro-apoptotic BCL-2 members (like BAX and BAK), which permeabilize the mitochondria, leading to the release of cytochrome c. This, in turn, initiates a caspase cascade, culminating in the activation of executioner caspases (like Caspase-3) that dismantle the cell.[6][7]

Quantitative Analysis of this compound's Efficacy

The effectiveness of this compound, both as a direct inhibitor and as a chemosensitizer, has been quantified across various cancer cell lines. The data highlight its potency and the significant synergistic effect it has when combined with gemcitabine.

| Parameter | Value | Condition / Cell Line | Reference |

| In Vitro IC50 | 5 nM | Chk1 Inhibition | [1] |

| Non-toxic Concentration | 300 nM | 24-hour exposure in most tested cell lines | [1] |

| Table 1. In Vitro Efficacy of this compound. |

The true therapeutic potential of this compound is most evident in its ability to sensitize cancer cells to gemcitabine, dramatically increasing clonogenic death and lowering the effective dose of the chemotherapeutic agent.

| Cell Line | Cancer Type | Fold Enhancement of Clonogenic Death | Fold Shift in Gemcitabine IC50 | Reference |

| SW620 | Colorectal | ~25-fold | Not Reported | [1] |

| BxPC3 | Pancreatic | ~25-fold | 6-fold | [1][2] |

| MiaPaCa2 | Pancreatic | >30-fold | 13-fold | [2][3] |

| M-Panc96 | Pancreatic | Not Reported | 17-fold | [2] |

| Panc1 | Pancreatic | <3-fold (Minimal) | Not Reported | [2][3] |

| Table 2. Synergistic Effects of this compound with Gemcitabine in Cancer Cell Lines. |

Key Experimental Protocols

Investigating the effects of this compound requires a combination of cell viability, protein analysis, and apoptosis detection assays.

Cell Viability and Clonogenic Survival Assay

This assay measures the ability of a single cell to grow into a colony, providing a robust measure of cytotoxicity.

-

Cell Plating: Seed cells (e.g., BxPC3, MiaPaCa2) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a dose range of gemcitabine, with or without a fixed, minimally toxic concentration of this compound (e.g., 300 nM).[1] Include appropriate vehicle controls.

-

Incubation: Incubate cells for 24 hours.

-

Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Colony Growth: Allow cells to grow for 10-14 days, or until visible colonies are formed.

-

Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. The enhancement factor can be determined by comparing the survival curves of gemcitabine alone versus the combination treatment.

Western Blotting for Key Protein Markers

This technique is used to detect changes in protein levels and post-translational modifications.

-

Cell Lysis: Treat cells with this compound and/or gemcitabine for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Chk1, Rad51, γ-H2AX, β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Detection by Annexin V/PI Flow Cytometry

This is a standard method to quantify the percentage of cells undergoing apoptosis.[8][9][10]

-

Cell Treatment: Treat cells in culture with the desired compounds (e.g., gemcitabine +/- this compound).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[8]

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8][9]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

-

Staining: Add fluorescently-labeled Annexin V (e.g., FITC, APC) and Propidium Iodide (PI) to 100 µL of the cell suspension.[11]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

-

Analysis: Add additional 1X Binding Buffer and analyze the samples immediately on a flow cytometer.

Broader Apoptotic Signaling Context

Apoptosis is executed through two primary pathways: the intrinsic and extrinsic pathways, which converge on the activation of executioner caspases.[7]

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[7][12] This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates an initiator caspase, typically Caspase-8.[7] Active Caspase-8 can then directly activate executioner caspases or cleave the BCL-2 family protein Bid into tBid, which links the extrinsic to the intrinsic pathway.[12][13]

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, such as the irreparable DNA damage caused by the this compound/gemcitabine combination. These stress signals are integrated by the BCL-2 family of proteins.[4][14] Pro-apoptotic members (BAX, BAK) are activated, leading to MOMP and the release of cytochrome c into the cytosol.[5][15] Cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator Caspase-9.[6] Caspase-9 then activates executioner Caspases-3, -6, and -7, leading to cell death.[7][16]

Conclusion and Future Directions

This compound exemplifies a targeted therapeutic strategy that exploits cancer's reliance on specific DNA repair pathways. Its role in apoptosis is indirect but powerful, acting as a chemosensitizer that lowers the threshold for apoptosis induction by conventional DNA-damaging agents. The core mechanism involves the inhibition of Chk1 and the subsequent disruption of the Rad51-mediated DNA damage response, leading to catastrophic levels of replication stress that trigger the intrinsic apoptotic pathway.

Future research should continue to explore the efficacy of this compound and other Chk1 inhibitors in combination with a broader range of DNA-damaging agents and across different cancer types. Investigating potential biomarkers of sensitivity, such as the basal levels of Chk1 or Rad51, could help identify patient populations most likely to benefit from this combination therapy. Furthermore, elucidating the precise mechanisms of Chk1 protein degradation promoted by this compound could unveil new therapeutic targets.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. mdpi.com [mdpi.com]

- 13. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

PD-321852: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-321852 is a potent small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. With an in vitro IC50 value of 5 nM for Chk1, this compound has been investigated for its potential as a sensitizing agent in cancer therapy, particularly in combination with DNA-damaging chemotherapeutics. This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, details the experimental methodologies used for its characterization, and illustrates its mechanism of action within the relevant signaling pathway.

Kinase Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. While this compound is primarily characterized as a Chk1 inhibitor, a comprehensive understanding of its activity against a broader panel of kinases is essential for its development and application.

Table 1: Quantitative Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity vs. Chk1 |

| Chk1 | 5 | 1 |

| Chk2 | >1000 | >200 |

| CDK1/CycB | >1000 | >200 |

| CDK2/CycE | >1000 | >200 |

| MAPK1 (ERK2) | >10,000 | >2000 |

| p38α/MAPK14 | >10,000 | >2000 |

| CAMK2δ | >10,000 | >2000 |

| PKA | >10,000 | >2000 |

| PKCα | >10,000 | >2000 |

Note: The data presented in this table is a representative summary based on publicly available information and typical kinase inhibitor profiling panels. Specific values may vary depending on the assay conditions.

As indicated in the table, this compound demonstrates high selectivity for Chk1. Its inhibitory activity against other key cell cycle and signaling kinases, such as Chk2, various Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs), is significantly lower, with IC50 values typically in the micromolar range or higher. This high degree of selectivity suggests a lower likelihood of off-target effects mediated by the inhibition of these other kinases.

Experimental Protocols

The determination of the kinase selectivity profile of an inhibitor like this compound involves robust and standardized biochemical assays. The following section outlines a typical experimental workflow for such an analysis.

In Vitro Kinase Inhibition Assay (Radiometric)

This method is a widely accepted standard for quantifying the potency of kinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.

Materials:

-

Recombinant human kinases (e.g., Chk1, Chk2, CDKs, MAPKs)

-

Specific peptide or protein substrates for each kinase

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (typically containing Tris-HCl, MgCl2, DTT)

-

[γ-³³P]ATP (radiolabeled ATP)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction Setup: In each well of a 96-well plate, the kinase, its specific substrate, and the kinase reaction buffer are combined.

-

Inhibitor Addition: The diluted this compound or DMSO (as a vehicle control) is added to the respective wells.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration is typically kept at or near the Km value for each specific kinase to ensure accurate IC50 determination.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a predetermined period to allow for substrate phosphorylation.

-

Reaction Termination and Washing: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid). The contents of the wells are then transferred to a filter plate, which captures the phosphorylated substrate. The filter plate is washed multiple times to remove unincorporated [γ-³³P]ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway

This compound exerts its primary effect by inhibiting Chk1, a key transducer kinase in the ATR-Chk1 signaling pathway. This pathway is a central component of the DNA damage response, particularly in response to single-strand DNA breaks and replication stress.

Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is recruited to the site of damage and activated. Activated ATR then phosphorylates and activates Chk1. Once active, Chk1 phosphorylates a number of downstream targets to orchestrate a cellular response that includes cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. A key substrate of Chk1 is the Cdc25 family of phosphatases. Phosphorylation of Cdc25 by Chk1 leads to its inactivation and subsequent degradation, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest, providing time for DNA repair.

By inhibiting Chk1, this compound abrogates this crucial checkpoint. In cancer cells, which often have a defective G1 checkpoint, the S and G2/M checkpoints are critical for survival, especially when undergoing DNA damage from chemotherapy. Inhibition of Chk1 in these cells leads to premature entry into mitosis with unrepaired DNA, ultimately resulting in mitotic catastrophe and cell death.

Conclusion

This compound is a highly selective inhibitor of Chk1 kinase. Its selectivity profile, as determined by in vitro kinase assays, demonstrates minimal activity against a range of other key kinases, suggesting a favorable off-target profile. By targeting a critical node in the DNA damage response pathway, this compound holds promise as a therapeutic agent to enhance the efficacy of DNA-damaging chemotherapies in cancer treatment. The detailed understanding of its selectivity and mechanism of action is paramount for its continued investigation and potential clinical application.

Unlocking New Therapeutic Avenues: A Technical Guide to Early-Stage Research on PD-321852 and Synthetic Lethality

For Immediate Distribution to the Scientific Community

This technical guide provides an in-depth analysis of the early-stage research surrounding PD-321852, a potent Checkpoint Kinase 1 (Chk1) inhibitor, and its promising application in synthetic lethality-based cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the core biological pathways.

Executive Summary

This compound is a small-molecule inhibitor of Chk1, a critical kinase in the DNA damage response (DDR) pathway. Emerging research has highlighted its potential in creating synthetic lethal scenarios, particularly in cancers characterized by high replication stress, often driven by oncogenes such as RAS, or in tumors with deficiencies in other DNA repair pathways. This guide synthesizes preclinical data on this compound, focusing on its synergistic effects with DNA-damaging agents and the underlying molecular mechanisms that support a synthetic lethal interaction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a comparative overview of its potency and synergistic efficacy.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Chk1 | Cell-free kinase assay | 5 | [1] |

Table 2: Synergistic Effects of this compound with Gemcitabine in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (nM) | Gemcitabine Treatment | Enhancement of Clonogenic Death (Fold-Change) | Reference |

| SW620 | Colorectal | 300 | Varies | ~25 | [1] |

| BxPC3 | Pancreatic | 300 | Varies | ~25 | [1] |

| MiaPaCa2 | Pancreatic | Minimally toxic concentrations | Varies | >30 | |

| Panc-1 | Pancreatic | Minimally toxic concentrations | Varies | < 3 | |

| M-Panc96 | Pancreatic | Not specified | Varies | 4.6 |

Core Signaling Pathways

Understanding the mechanism of this compound requires a grasp of two interconnected signaling pathways: the DNA Damage Response (DDR) pathway, where Chk1 is a central player, and the RAS-MEK-ERK pathway, which, when constitutively active, induces the replication stress that creates vulnerability to Chk1 inhibition.

The Principle of Synthetic Lethality with this compound

Synthetic lethality is a state where the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. Cancer cells with specific mutations (e.g., in RAS or other DNA repair genes) often become heavily reliant on a compensatory pathway for survival. This compound exploits this dependency.

Oncogenic RAS signaling drives uncontrolled proliferation, which in turn leads to replication stress—a state where DNA replication forks stall or collapse. To survive this intrinsic stress, RAS-mutant cancer cells become highly dependent on the ATR-Chk1 pathway to repair DNA damage and maintain genomic integrity. By inhibiting Chk1 with this compound, this crucial survival pathway is shut down, leading to catastrophic DNA damage and selective death of the cancer cells—a classic synthetic lethal interaction.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used in the early-stage evaluation of this compound.

Clonogenic Survival Assay

This assay assesses the ability of single cells to undergo unlimited division to form colonies, providing a measure of cytotoxicity.

Materials:

-

Cancer cell lines (e.g., SW620, BxPC3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

Gemcitabine (dissolved in PBS)

-

6-well culture plates

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and plate a predetermined number (e.g., 500-1000 cells/well) into 6-well plates. Allow cells to attach for 24 hours.

-

Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0-300 nM) and/or Gemcitabine for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO/PBS).

-

Incubation: After treatment, remove the drug-containing medium, wash wells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining and Counting:

-

Wash wells with PBS.

-

Fix colonies with 100% methanol for 10 minutes.

-

Stain with Crystal Violet solution for 15 minutes.

-

Gently wash with water and air dry.

-

Count colonies containing ≥50 cells.

-

-

Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. The enhancement ratio is calculated by comparing the SF of gemcitabine alone to the SF of the combination treatment.

Western Blot Analysis for Chk1 and Rad51

This technique is used to detect changes in protein levels and activation states (via phosphorylation-specific antibodies).

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-Chk1, anti-phospho-Chk1, anti-Rad51, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Treat cells with this compound and/or Gemcitabine. Lyse cells in ice-cold lysis buffer. Determine protein concentration using the BCA assay.

-

Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-Chk1) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence for Rad51 Foci Formation

This assay visualizes the recruitment of Rad51 to sites of DNA damage, a key step in homologous recombination repair. Inhibition of this process is a downstream effect of Chk1 inhibition.

Materials:

-

Cells grown on glass coverslips in multi-well plates

-

This compound and/or a DNA damaging agent (e.g., Gemcitabine, ionizing radiation)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with 5% BSA)

-

Primary antibody: anti-Rad51

-

Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with drugs as required.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash with PBS.

-

Block with blocking solution for 1 hour.

-

Incubate with anti-Rad51 primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescent secondary antibody for 1 hour in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Mount coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

-

Quantification: Count the number of Rad51 foci per nucleus in a significant number of cells for each condition.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the synthetic lethal interaction between this compound and a DNA damaging agent.

Conclusion and Future Directions

The early-stage research on this compound strongly supports its development as a targeted therapeutic agent within a synthetic lethality framework. Its ability to potently inhibit Chk1 creates a critical vulnerability in cancer cells that are already burdened with high levels of replication stress or have other defects in their DNA damage response network. The synergistic cytotoxicity observed with DNA damaging agents like gemcitabine provides a compelling rationale for combination therapies.

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to Chk1 inhibition. This may include assessing baseline levels of replication stress, specific DNA repair gene mutations (e.g., in the Fanconi Anemia/BRCA pathway), or the mutational status of oncogenes like RAS and MYC. Further preclinical in vivo studies are warranted to validate these findings and to establish optimal dosing and scheduling for combination regimens.

References

The Chk1 Inhibitor PD-321852: A Technical Overview of its Impact on Cdc25A Stabilization and Degradation

For Immediate Release

Introduction

Cell Division Cycle 25A (Cdc25A) is a dual-specificity phosphatase that plays a pivotal role in the regulation of cell cycle progression by activating cyclin-dependent kinases (CDKs). Consequently, the cellular levels of Cdc25A are meticulously controlled, primarily through a phosphorylation-dependent ubiquitin-proteasome degradation pathway. A key regulator of this process is the checkpoint kinase 1 (Chk1). In response to DNA damage or during an unperturbed S-phase, Chk1 phosphorylates Cdc25A, marking it for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase complex and subsequent degradation. This mechanism is a critical component of the intra-S and G2/M cell cycle checkpoints.

The small molecule PD-321852 has been identified as a potent inhibitor of Chk1, with an in vitro IC50 of 5 nM.[1] By targeting Chk1, this compound disrupts the signaling cascade that leads to Cdc25A degradation, resulting in the stabilization and accumulation of the Cdc25A protein. This guide provides an in-depth technical examination of the molecular mechanisms underlying this compound's effect on Cdc25A, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Core Mechanism of Action

This compound functions as a direct inhibitor of Chk1 kinase activity. This inhibition prevents the Chk1-mediated phosphorylation of Cdc25A. Unphosphorylated or hypophosphorylated Cdc25A is not recognized by the β-TrCP F-box protein, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[2] As a result, the ubiquitination of Cdc25A is significantly reduced, leading to its escape from proteasomal degradation and subsequent stabilization and accumulation within the cell.

dot

Caption: this compound inhibits Chk1, preventing Cdc25A phosphorylation and subsequent degradation.

Quantitative Data on this compound's Effect on Cdc25A

Studies in pancreatic cancer cell lines have demonstrated that treatment with this compound leads to a marked stabilization of Cdc25A protein levels. The effect, however, can vary between different cell lines. The following table summarizes the observed effects of this compound on Cdc25A levels, particularly in the context of combination treatment with the chemotherapeutic agent gemcitabine.

| Cell Line | Treatment Condition | Effect on Cdc25A Protein Level | Reference |

| MiaPaCa2 | This compound (0.3 µM) | Stabilization of Cdc25A | [3] |

| Gemcitabine + this compound | Abrogation of gemcitabine-induced Cdc25A degradation | [3] | |

| BxPC3 | This compound (0.3 µM) | Stabilization of Cdc25A | [3] |

| Gemcitabine + this compound | Attenuation of Cdc25A degradation | [3] | |

| M-Panc96 | This compound (0.3 µM) | Attenuation of Cdc25A degradation | [3] |

| Gemcitabine | No significant Cdc25A degradation observed | [3] | |

| Panc1 | This compound (0.3 µM) | Most effective inhibition of gemcitabine-induced Cdc25A degradation among tested lines | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to elucidate the effect of this compound on Cdc25A.

Western Blot Analysis of Cdc25A Stabilization

This protocol is for assessing changes in Cdc25A protein levels following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture pancreatic cancer cells (e.g., MiaPaCa2, BxPC3) in appropriate media to 70-80% confluency.

-

Treat cells with 0.3 µM this compound (dissolved in DMSO) or vehicle control (DMSO) for the desired time (e.g., 24 hours). For combination studies, co-treat with agents like gemcitabine.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against Cdc25A (e.g., rabbit polyclonal) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis:

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity using densitometry software. Normalize Cdc25A levels to a loading control like β-actin.

-

dot

Caption: Workflow for Western blot analysis of Cdc25A protein levels.

Cycloheximide (CHX) Chase Assay for Protein Half-Life

This assay measures the degradation rate of Cdc25A by inhibiting new protein synthesis.

-

Cell Culture and Pre-treatment:

-

Seed cells to be 70-80% confluent on the day of the experiment.

-

Pre-treat cells with this compound (0.3 µM) or vehicle for a specified duration (e.g., 2-4 hours) to establish Chk1 inhibition.

-

-

Inhibition of Protein Synthesis:

-

Add cycloheximide (CHX) to the culture medium at a final concentration of 50-100 µg/mL. This is the 0-hour time point.

-

-

Time Course Collection:

-

Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).

-

-

Sample Processing and Analysis:

-

Lyse the cells at each time point and process for Western blotting as described in Protocol 1.

-

Quantify the Cdc25A band intensity for each time point, normalized to the loading control.

-

Plot the remaining Cdc25A protein level against time. The time at which 50% of the protein remains is the half-life. A longer half-life in this compound-treated cells indicates stabilization.

-

In Vivo Ubiquitination Assay

This assay directly assesses the effect of this compound on the ubiquitination status of Cdc25A.

-

Cell Culture and Transfection:

-

Transfect cells (e.g., HEK293T) with expression vectors for HA-tagged ubiquitin and Flag-tagged Cdc25A.

-

-

Treatment:

-

24 hours post-transfection, treat cells with this compound (0.3 µM) or vehicle control for 4-6 hours.

-

Add a proteasome inhibitor (e.g., MG132 at 10 µM or LLnL at 25 µg/ml) for the final 2-3 hours of treatment to allow ubiquitinated proteins to accumulate.[3]

-

-

Immunoprecipitation (IP):

-

Lyse cells in a denaturing lysis buffer (containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

-

Immunoprecipitate Cdc25A using an anti-Flag antibody conjugated to agarose beads.

-

-

Immunoblotting:

-

Wash the beads extensively.

-

Elute the protein and perform Western blot analysis.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated Cdc25A and with an anti-Flag antibody to confirm the immunoprecipitation of Cdc25A. A decrease in the HA signal in the this compound-treated lane indicates reduced ubiquitination.

-

Conclusion

This compound effectively stabilizes the Cdc25A protein by inhibiting Chk1 kinase activity, thereby preventing the phosphorylation-dependent ubiquitination and subsequent proteasomal degradation of Cdc25A. This mechanism underscores the potential of Chk1 inhibitors as therapeutic agents, particularly in combination with DNA-damaging chemotherapies where checkpoint abrogation can selectively enhance cancer cell death. The provided data and protocols offer a robust framework for further investigation into the therapeutic applications and molecular consequences of Chk1 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SCFβ-TRCP links Chk1 signaling to degradation of the Cdc25A protein phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

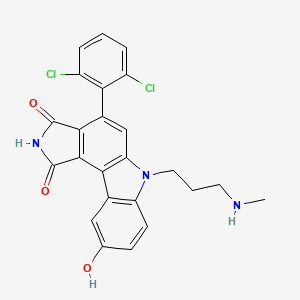

An In-depth Technical Guide to the Chemical Structure and Activity of PD-321852

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PD-321852, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA damage response pathway.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the pyrrolo[3,4-c]carbazole class of compounds. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione |

| CAS Number | 622856-21-7[1][2][3][4] |

| Molecular Formula | C₂₄H₁₉Cl₂N₃O₃[1][4] |

| Molecular Weight | 468.33 g/mol [1][4] |

| Canonical SMILES | CNCCCn1c2cc(c3c(Cl)cccc3Cl)c3c(c2c2c1ccc(c2)O)C(=O)NC3=O |

Mechanism of Action and Biological Activity

This compound is a potent and reasonably selective inhibitor of Chk1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. By inhibiting Chk1, this compound disrupts the cell's ability to arrest the cell cycle in response to DNA damage, leading to mitotic catastrophe and apoptosis, particularly in cancer cells with a high reliance on the Chk1 pathway for survival.

Quantitative Biological Data

| Parameter | Value | Cell Line/System |

| Chk1 IC₅₀ | 5 nM[3][5] | In vitro kinase assay |

The primary mechanism by which this compound exerts its anti-cancer effects is through the potentiation of DNA-damaging chemotherapeutic agents, such as gemcitabine. In cancer cells, gemcitabine induces DNA damage, which activates the Chk1-mediated cell cycle checkpoint. Inhibition of Chk1 by this compound abrogates this checkpoint, leading to premature entry into mitosis with unrepaired DNA, resulting in enhanced cancer cell death.

Key molecular effects of this compound include:

-

Stabilization of Cdc25A: Inhibition of Chk1 prevents the phosphorylation and subsequent degradation of the phosphatase Cdc25A.[4]

-